methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-11-3-5-15(6-4-11)24(21,22)19(10-16(20)23-2)14-8-12(17)7-13(18)9-14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFCPPJLOHBQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of 3,5-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl glycinate under suitable conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Safety protocols and environmental regulations would also play a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The glycinate moiety may also play a role in modulating biological activity by interacting with cellular receptors or transporters.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)succinimide (NDPS)
- Molecular Formula: C₁₀H₇Cl₂NO₂; Molecular Weight: 244.08 g/mol .
- Key Differences : NDPS is a succinimide derivative lacking the sulfonyl and ester groups present in the target compound. Both share the 3,5-dichlorophenyl substituent, which is associated with nephrotoxicity in NDPS.
- Biological Activity : NDPS induces severe proximal tubule damage and interstitial nephritis in rats at high doses (5000 ppm), but lower doses (2500 ppm) show minimal effects .
N-Benzoyltryptophan Methyl Ester (Compound 42) and N-[(4-Methylphenyl)sulfonyl]tryptophan Methyl Ester (Compound 43)
- Molecular Formulas :
- Key Differences : These tryptophan derivatives feature benzoyl or sulfonyl groups instead of the dichlorophenyl moiety. Both retain the methyl ester group, akin to the target compound.
Functional Group Impact on Bioactivity
- Dichlorophenyl Role: The 3,5-dichlorophenyl group in NDPS is critical for nephrotoxicity, likely due to its electron-withdrawing properties enhancing reactivity with renal proteins .
- Sulfonyl Group : Enhances metabolic stability and may influence binding to sulfonamide-sensitive enzymes.
Research Findings and Data Gaps
- Structural similarities (e.g., dichlorophenyl group) warrant caution and further study.
- Metabolism : Ester hydrolysis, observed in Compound 42, may generate free glycine derivatives, altering bioavailability.
- Functional Studies : Enzymatic activity assays (e.g., cytochrome P450 interactions) and in vivo toxicity profiling are needed to elucidate the compound’s safety and mechanism of action.
Biological Activity
Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known by its CAS number 358755-86-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C16H15Cl2NO4S
- Molecular Weight : 388.27 g/mol
- CAS Number : 358755-86-9
Research indicates that the compound exhibits significant biological activity through various mechanisms. It has been observed to interact with specific enzymes and cellular pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Tyrosinase Inhibition | Exhibits potent inhibition of tyrosinase, an enzyme critical in melanin production. |
| Antioxidant Properties | Demonstrates strong antioxidant activity, potentially protecting against oxidative stress. |
| Cytotoxic Effects | Shows varying degrees of cytotoxicity in different cell lines, suggesting selective toxicity. |
Case Studies and Research Findings
- Tyrosinase Inhibition Studies
- Antioxidant Activity Assessment
-
Cytotoxicity Evaluation
- Cytotoxic effects were assessed in various cancer cell lines (e.g., B16F10 melanoma cells). The compound displayed selective cytotoxicity, with IC50 values ranging from 10 to 20 µM depending on the cell line tested. Notably, it did not exhibit significant toxicity at lower concentrations (≤5 µM), indicating a potential therapeutic window .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate with high purity?
- Methodological Answer : Multi-step synthesis protocols should prioritize controlled reaction conditions (e.g., inert atmosphere, stoichiometric precision) and rigorous purification techniques (e.g., column chromatography, recrystallization). Safety protocols for handling sulfonyl chlorides and dichlorophenyl intermediates must be integrated, as improper handling can lead to side reactions or hazards . Validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) at each step ensures intermediate purity.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FTIR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Physicochemical properties (logP, solubility, thermal stability) should be quantified using differential scanning calorimetry (DSC) and shake-flask methods. Environmental fate studies require determining hydrolysis rates under varied pH and temperature conditions .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Design a split-plot experimental framework to test stability across pH gradients (2–12) and temperatures (25–60°C), with replicates to account for variability. Statistical tools like ANOVA can identify significant interactions between variables. Cross-validate results using accelerated stability studies (e.g., 40°C/75% RH) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products .
Q. What experimental frameworks are suitable for assessing the compound’s environmental fate and biotic interactions?
- Methodological Answer : Adopt a tiered approach:
- Laboratory studies : Measure soil/water partitioning coefficients (Kd) and photolysis rates using OECD guidelines.
- Microcosm/mesocosm studies : Simulate real-world ecosystems to monitor bioaccumulation in model organisms (e.g., Daphnia magna).
- Computational modeling : Use quantitative structure-activity relationship (QSAR) models to predict long-term ecological risks. Integrate findings with Project INCHEMBIOL’s framework for abiotic/biotic transformation analysis .
Q. How can researchers address contradictions in reported biological activity data across cell-based assays?
- Methodological Answer : Standardize assay conditions (cell line provenance, passage number, incubation time) and include positive/negative controls. Use dose-response curves to calculate EC₅₀/IC₅₀ values, and apply Bland-Altman plots to assess inter-laboratory variability. Meta-analyses of published data can identify confounding factors (e.g., solvent effects, assay interference) .
Q. What advanced analytical techniques are recommended for identifying trace-level transformation products in environmental matrices?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) for enrichment. Non-targeted screening using software (e.g., Compound Discoverer) enables identification of unknown metabolites. Isotopic labeling (e.g., ¹³C) can track degradation pathways in soil/water systems .
Methodological Frameworks for Data Interpretation
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer : Link hypotheses to existing theories (e.g., Hammett equation for electronic effects of substituents). Density functional theory (DFT) calculations can predict reaction intermediates and transition states. Validate computational results with kinetic studies (e.g., Arrhenius plots) and spectroscopic trapping of reactive species .
Q. What strategies mitigate bias in cross-disciplinary studies involving this compound?
- Methodological Answer : Implement the quadripolar methodological model:
- Theoretical pole : Define hypotheses based on prior literature.
- Epistemological pole : Align experimental design with research paradigms (e.g., positivist vs. constructivist).
- Morphological pole : Standardize data collection protocols.
- Technical pole : Use blinded analysis and automated data processing. Peer debriefing enhances validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
